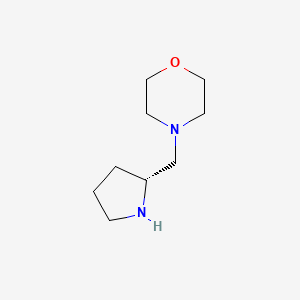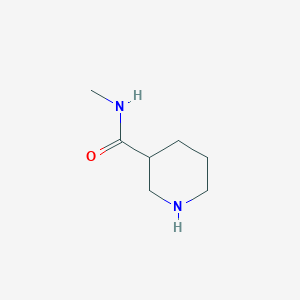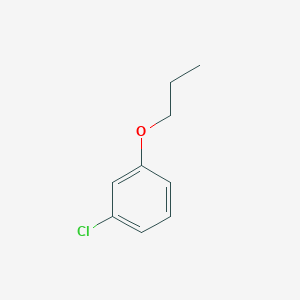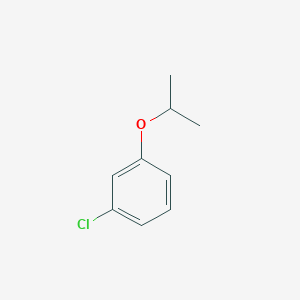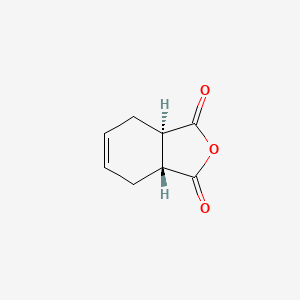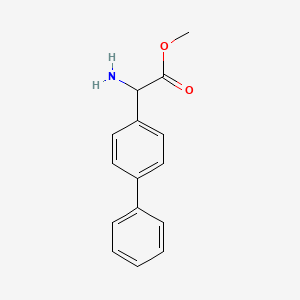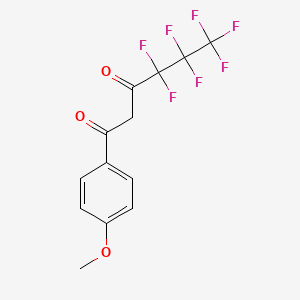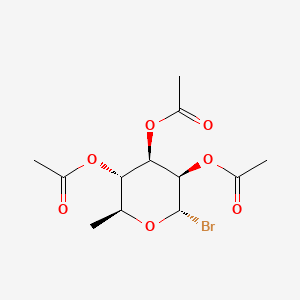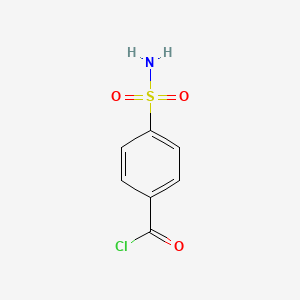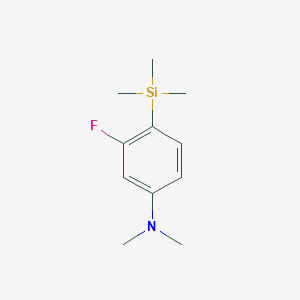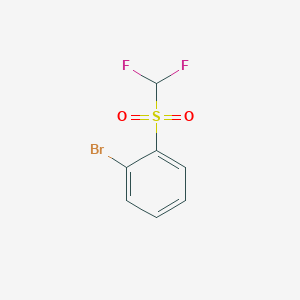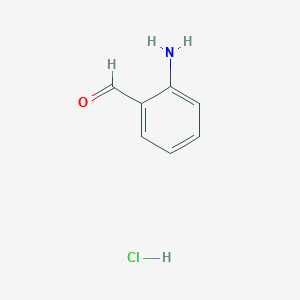
6-Bromo-3-(trifluoroacetyl)coumarin
描述
6-Bromo-3-(trifluoroacetyl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Coumarins are benzopyrone derivatives that have been extensively studied due to their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities .
作用机制
Target of Action
6-Bromo-3-(trifluoroacetyl)coumarin, a derivative of 3-(bromoacetyl)coumarin, is a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . It has been found to have biological activities such as antiproliferative and antimicrobial activities .
Mode of Action
3-(bromoacetyl)coumarins can interact with various nucleophiles at four possible electrophilic positions: the exo-carbonyl group, bromomethanide group (ch2br), lactonic carbonyl group, and the bromo atom . This versatile reactivity allows these compounds to participate in a wide range of chemical reactions, potentially leading to various biological effects .
Biochemical Pathways
Coumarins are known to be involved in a wide range of biological processes, including anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities . They are also used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
Result of Action
3-(bromoacetyl)coumarin derivatives are known to exhibit antiproliferative and antimicrobial activities . They are also promising inhibitors of type 2 diabetes mellitus .
Action Environment
It’s worth noting that the biological activity of coumarin derivatives can be influenced by various factors, including the presence of other bioactive elements and environmental pollutants .
生化分析
Biochemical Properties
6-Bromo-3-(trifluoroacetyl)coumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its mechanism of action.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of specific genes, thereby altering the cellular response to various stimuli. These cellular effects are essential for understanding the compound’s potential therapeutic benefits and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential and its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity Additionally, long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis. These dosage-dependent effects are important for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, this compound has been shown to inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. These subcellular localization mechanisms are essential for understanding the compound’s mode of action and its potential therapeutic applications.
准备方法
The synthesis of 6-Bromo-3-(trifluoroacetyl)coumarin typically involves the bromination of 3-(trifluoroacetyl)coumarin. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
6-Bromo-3-(trifluoroacetyl)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The trifluoroacetyl group can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium or copper salts . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-Bromo-3-(trifluoroacetyl)coumarin has several scientific research applications:
相似化合物的比较
6-Bromo-3-(trifluoroacetyl)coumarin can be compared with other coumarin derivatives such as:
3-(Bromoacetyl)coumarin: Similar in structure but lacks the trifluoroacetyl group, which affects its reactivity and biological activity.
6-Bromo-3-(acetyl)coumarin: Similar but with an acetyl group instead of a trifluoroacetyl group, leading to different chemical properties and applications.
3-(Trifluoroacetyl)coumarin:
The uniqueness of this compound lies in the combination of the bromine and trifluoroacetyl groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
6-bromo-3-(2,2,2-trifluoroacetyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrF3O3/c12-6-1-2-8-5(3-6)4-7(10(17)18-8)9(16)11(13,14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIHUXWPMCTHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207100 | |
| Record name | 6-Bromo-3-(2,2,2-trifluoroacetyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530141-47-0 | |
| Record name | 6-Bromo-3-(2,2,2-trifluoroacetyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530141-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-(2,2,2-trifluoroacetyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


